Phenol, 4-dodecyl-, branched
Overview
Description
Phenol, 4-dodecyl-, branched (4-DDB) is a branched alkyl phenol derived from dodecylbenzene. It is an important intermediate in the synthesis of many surfactants, detergents, and other products. 4-DDB is also used as a fuel additive to improve the performance of diesel engines and gasoline engines. It has been found to be a potent antifungal agent and has been used to treat a variety of fungal infections in humans and animals.
Scientific Research Applications
Surfactant Properties and Industrial Applications
Phenol, 4-dodecyl-, branched (b-DP) has been studied for its surfactant properties. A novel class of surfactants synthesized from b-DP, known as branched dodecyl phenol polyoxyethylene ethers (b-DPEOn), exhibit excellent wetting properties. These surfactants, particularly b-DPEO10, efficiently reduce surface tension and are promising for use in industries like textiles and pesticides (Wang et al., 2021).
Synthesis Techniques
The synthesis of branched-chain dodecylphenol involves using cation exchange resin Amberlyst 15 as a catalyst. This process highlights the impact of factors like temperature, catalyst amount, and raw material ratios on the alkylation reaction, which is crucial for synthesizing branched-chain dodecylphenol with high yields (Shang Yu-wei, 2010).
Role in Enhancing Fluidity
In the context of coal-water slurry (CWS), phenolic resin base multi-branched high molecular weight nonionic surface active agents, which include dodecyl phenol rein, have been found effective in improving fluidity. The presence of nonyl or dodecyl as a resin alkyl group enhances the fluidity of CWS, demonstrating the potential of these compounds in industrial applications (Akihiro Naka et al., 1985).
Catalytic Properties
Synthetic polymers containing dodecyl chains and functional catalytic groups have been developed to mimic enzymes. These polymers, like polyethyleneimine with dodecyl chains, show promise in catalyzing the hydrolysis of phenolic sulfate esters, indicating their potential in biochemical applications (H. Kiefer et al., 1972).
Estrogenic Activity Analysis
Branched 4-nonylphenol (NP) isomers, related to branched dodecyl phenol, have been synthesized and analyzed for their estrogenic activities. Different NP isomers exhibit varying degrees of estrogenic activity, which is crucial in assessing the environmental and health impacts of these compounds (T. Uchiyama et al., 2008).
Isomer-Specific Analysis in Foods
Branched 4-nonylphenol's role as an environmental pollutant and endocrine disruptor necessitates isomer-specific analysis in foodstuffs. Research has shown that the isomer-specific profile of 4-NP varies greatly between food groups, highlighting the need for precise assessment methods for dietary risk analysis (S. Chung, 2021).
properties
IUPAC Name |
4-(3,5,7-trimethylnonyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZUPQZVMVLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 4-dodecyl-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(3,5,7-Trimethylnonyl)phenol | |
CAS RN |
210555-94-5 | |
Record name | Phenol, 4-dodecyl-, branched | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210555945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-dodecyl-, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | phenol, 4-dodecyl-, branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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